(2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid
Description
“(2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid” is a chiral oxolane (tetrahydrofuran) derivative functionalized with a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino group and a carboxylic acid moiety. The Fmoc group is widely employed in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal under mild acidic conditions . The compound’s stereochemistry at the 2nd and 5th positions (2S,5R) is critical for its interactions in enantioselective synthesis or biological systems. Its molecular formula is C₂₁H₂₁NO₅, with a molecular weight of 367.40 g/mol .
This compound is primarily utilized in medicinal chemistry and organic synthesis as a building block for constructing complex molecules, particularly in solid-phase peptide synthesis (SPPS) or as a precursor for bioactive derivatives. Its oxolane core provides conformational rigidity, which can influence the pharmacokinetic properties of resulting compounds.
Properties
IUPAC Name |
(2S,5R)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)19-10-9-13(27-19)11-22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t13-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEJQEIPNKRDKI-YJYMSZOUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction. This can be achieved by reacting the protected amino compound with a suitable diol under acidic conditions.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of the amino compound are protected using Fmoc chloride.
Efficient Cyclization: The cyclization reaction is optimized for high yield and purity.
Scalable Carboxylation: The carboxylation step is carried out in large reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the oxolane ring, potentially opening it to form linear compounds.
Substitution: The compound can undergo substitution reactions at the amino group, where the Fmoc group can be replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Oxidation Products: Fluorenone derivatives.
Reduction Products: Linear amino acids or alcohols.
Substitution Products: Various protected or functionalized amino acids.
Scientific Research Applications
Peptide Synthesis
Fmoc Protection Strategy :
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for amino acids during solid-phase peptide synthesis. The protection allows for selective reactions without side reactions affecting the amino group.
Applications :
- Solid-phase peptide synthesis (SPPS) : The compound is utilized in SPPS to facilitate the sequential addition of amino acids to form peptides. This method is favored for its efficiency and the ability to automate the process.
| Step | Description |
|---|---|
| 1 | Attach Fmoc-protected amino acid to resin |
| 2 | Deprotect Fmoc group using a base (e.g., piperidine) |
| 3 | Couple next Fmoc-protected amino acid |
| 4 | Repeat deprotection and coupling until desired peptide length is achieved |
Drug Development
Role in Medicinal Chemistry :
The compound's structural features make it valuable in the design of peptide-based drugs. Its ability to form stable interactions with biological targets enhances the efficacy of drug candidates.
Case Studies :
- Researchers have explored derivatives of Fmoc-amino acids in the development of inhibitors targeting specific enzymes involved in cancer pathways. The incorporation of this compound into lead compounds has shown improved potency and selectivity.
Bioconjugation Techniques
Application in Biochemistry :
(2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid is also used in bioconjugation techniques, where it facilitates the attachment of biomolecules to surfaces or other molecules.
Examples :
- Antibody-drug conjugates (ADCs) : The compound can be utilized to link cytotoxic drugs to antibodies, enhancing targeted delivery systems for cancer treatment.
Research on Protein Folding
The compound's role extends into studies on protein folding and stability. By incorporating Fmoc-protected amino acids into model peptides, researchers can investigate folding pathways and stability under various conditions.
Mechanism of Action
The compound exerts its effects primarily through its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon completion of the synthesis, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions. This mechanism ensures high purity and yield of the desired peptide products.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, synthetic, and functional attributes of “(2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid” with analogous Fmoc-protected compounds and tetrahydrofuran derivatives:
Key Observations :
Structural Diversity: The oxolane/tetrahydrofuran core is common in compounds like the target molecule and (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl benzoate. However, substituents such as Fmoc-amino, benzoyl, or acetoxy groups dictate reactivity and application . Azetidine-containing analogs (e.g., 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid) introduce smaller ring systems, altering conformational flexibility compared to oxolane derivatives .
Synthetic Routes :
- The target compound is synthesized via stereoselective cyclization and Fmoc protection, while (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl benzoate employs RuO₄-mediated oxidative cyclization, highlighting divergent strategies for ring formation .
- Racemic analogs (e.g., rac-(2R,5S)-5-[Fmoc...]) are used to study enantiomer-specific effects in catalysis or binding .
Functional Applications: Fmoc-protected compounds are pivotal in SPPS, whereas acylated tetrahydrofurans (e.g., (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl benzoate) serve as substrates for oxidative cleavage to diketones . The methoxy-oxobutanoate derivative (C₂₁H₂₁NO₆) is tailored for enzyme inhibition due to its keto-acid functionality .
Hazard Profiles :
- Most Fmoc-containing compounds exhibit similar hazards (e.g., H315, H319 for skin/eye irritation), but acute toxicity (H302) varies with substituents .
Research Findings and Trends
- Stereochemical Influence : Enantiopure oxolane derivatives like the target compound demonstrate superior chiral induction in asymmetric synthesis compared to racemic mixtures .
- Stability : The Fmoc group in the target compound is stable under basic conditions but cleaved by piperidine, enabling controlled deprotection in multi-step syntheses .
- Biological Relevance : Derivatives with rigid oxolane cores show enhanced metabolic stability in drug candidates, as evidenced by preclinical studies on similar scaffolds .
Biological Activity
(2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
The biological activity of this compound appears to be linked to its interaction with various biological targets:
- Growth Hormone Receptor (GHR) : Preliminary studies indicate that this compound may exhibit antagonistic properties towards GHR, potentially influencing growth hormone signaling pathways .
- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation .
- Cell Proliferation : Research indicates that derivatives of this compound can affect cell proliferation rates, which is critical in cancer biology .
In Vitro Studies
In vitro assays have demonstrated that this compound can modulate cellular processes:
- Cytotoxicity : The compound exhibited varying levels of cytotoxicity across different cancer cell lines. For instance, it was found to significantly reduce viability in breast cancer cells while showing lesser effects on normal fibroblast cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 25 |
| NIH 3T3 (Fibroblast) | 50 |
Animal Studies
In vivo studies have further elucidated the compound's pharmacodynamic properties:
- Tumor Growth Inhibition : Animal models treated with the compound showed a marked reduction in tumor size compared to control groups. The mechanism appears to involve apoptosis induction in tumor cells .
Case Studies
- Case Study 1 : A study involving mice with induced tumors demonstrated that administration of the compound led to a 40% reduction in tumor volume after four weeks of treatment. This suggests potential for therapeutic use in oncology .
- Case Study 2 : Clinical trials assessing the safety and efficacy of related compounds have reported promising results in terms of tolerability and preliminary efficacy signals, warranting further exploration into this class of compounds for therapeutic applications .
Q & A
Q. Why do SDS documents disagree on acute oral toxicity (e.g., H302 in some vs. no data in others)?
- Methodological Answer : Discrepancies reflect variations in testing protocols or reliance on analog data. For risk assessment, assume oral LD50 values between 300–2000 mg/kg (Category 4) based on structural analogs like Fmoc-Lys(Boc)-OH. Conduct in vivo assays (OECD 423) or in vitro cytotoxicity tests (e.g., MTT assay on HepG2 cells) to resolve uncertainties .
Experimental Design Considerations
Q. What safety protocols are essential when handling this compound in peptide synthesis?
Q. How should researchers design experiments to study the compound’s reactivity with nucleophiles?
- Methodological Answer : Perform kinetic studies in aprotic solvents (e.g., DMF) with varying nucleophiles (e.g., amines, thiols). Monitor reaction progress via 19F NMR if fluorinated analogs are used. Computational studies (DFT) can predict reactive sites, focusing on the oxolane ring’s electrophilic carbons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
